molecular formula C16H14N4O4 B156538 2-[(p-Nitrophenyl)azo]acetoacetanilide CAS No. 1657-16-5

2-[(p-Nitrophenyl)azo]acetoacetanilide

Cat. No. B156538
CAS RN: 1657-16-5
M. Wt: 326.31 g/mol
InChI Key: WTRHKEHRZMLLDH-UHFFFAOYSA-N
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Description

2-[(p-Nitrophenyl)azo]acetoacetanilide, commonly known as Sudan I, is a synthetic azo dye that is widely used in various industries, including food, cosmetics, and textiles. It is a yellow-orange powder that is soluble in organic solvents but insoluble in water. Sudan I has been classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC) due to its potential carcinogenicity. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of Sudan I in scientific research.

Mechanism of Action

The mechanism of action of Sudan I is not fully understood, but it is believed to involve the formation of reactive intermediates that can damage DNA and proteins. Sudan I has been shown to induce oxidative stress and inflammation in various cell types, leading to cell death and tissue damage. It has also been shown to disrupt mitochondrial function and alter gene expression in certain cell lines.
Biochemical and Physiological Effects:
Sudan I has been shown to have a variety of biochemical and physiological effects in living organisms. It has been shown to induce DNA damage and mutations in bacterial and mammalian cells. Sudan I has also been shown to induce liver and kidney damage in rats and mice, as well as to cause skin irritation and allergic reactions in humans.

Advantages and Limitations for Lab Experiments

Sudan I has several advantages as a model compound for scientific research. It is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. It also has a distinct absorption spectrum, which makes it useful as a tracer or marker in various experiments. However, Sudan I also has several limitations. It is highly toxic and potentially carcinogenic, which limits its use in certain experiments. It is also insoluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on Sudan I. One area of interest is the development of safer and more effective alternatives to Sudan I in various industries. Another area of interest is the study of the molecular mechanisms underlying the toxicity and carcinogenicity of Sudan I, with the goal of developing new therapies for cancer and other diseases. Additionally, there is a need for further research on the environmental impact of Sudan I and other azo dyes, as well as on the potential health effects of exposure to these compounds.

Synthesis Methods

Sudan I can be synthesized through the diazotization of p-nitroaniline and subsequent coupling with acetoacetic acid. The reaction takes place in the presence of a catalyst, such as copper powder or sodium nitrite, and an acidic medium, such as hydrochloric acid. The resulting product is purified through recrystallization or column chromatography.

Scientific Research Applications

Sudan I has been widely used as a model compound in various scientific research studies, including analytical chemistry, biochemistry, and toxicology. It is commonly used as a tracer or marker in chromatography and spectrophotometry experiments due to its distinct absorption spectrum. Sudan I has also been used to study the metabolism and toxicity of azo dyes in living organisms.

properties

CAS RN

1657-16-5

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

2-[(4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide

InChI

InChI=1S/C16H14N4O4/c1-11(21)15(16(22)17-12-5-3-2-4-6-12)19-18-13-7-9-14(10-8-13)20(23)24/h2-10,15H,1H3,(H,17,22)

InChI Key

WTRHKEHRZMLLDH-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Other CAS RN

1657-16-5

Origin of Product

United States

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